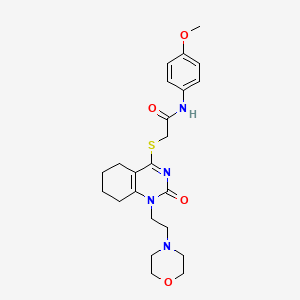![molecular formula C11H17NO2 B2584030 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone CAS No. 943115-98-8](/img/structure/B2584030.png)
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone, also known as MDPV, is a synthetic cathinone that has gained attention in the scientific community due to its potential as a research tool. MDPV has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
科学的研究の応用
Pyrrole Derivatives in Material Science
Pyrrole derivatives, such as 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone, have shown significant potential in the field of material science. Specifically, the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives demonstrates the importance of pyrrole-based compounds in developing conducting polymers. These polymers, derived from pyrrole and thiophene units, exhibit varying electrical conductivity and thermal stability based on their substituents, highlighting their versatility for electronic and photovoltaic applications (Pandule et al., 2014).
Catalytic Behavior in Polymerization
The catalytic activity of metal complexes involving pyrrole ligands is another area of interest. Studies involving magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, which share structural similarities with 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone, have demonstrated enhanced catalytic efficiency in the polymerization of ε-caprolactone and l-lactide. This research underlines the potential of pyrrole derivatives in catalyzing ring-opening polymerization, offering pathways to biodegradable and biocompatible polymers (Wang et al., 2012).
Corrosion Inhibition
The synthesis and characterization of pyrrole derivatives have also been explored for their corrosion inhibition properties. For instance, a study on the corrosion inhibition of steel surfaces by a new pyrrole derivative emphasizes the significance of these compounds in protecting metals against corrosion. The comprehensive investigation involving spectroscopic techniques and electrochemical studies reveals the potential of pyrrole-based inhibitors in industrial applications, such as in coatings and protective layers for metal surfaces (Louroubi et al., 2019).
Pharmaceutical Research
Although the explicit use of 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone in pharmaceutical research was not directly identified in the available literature, related pyrrole compounds have been extensively studied for their biological activities. This includes antimicrobial properties and potential as precursors for drug development. For example, novel pyrrole derivatives synthesized for antimicrobial evaluation indicate the broad spectrum of biological activities possessed by pyrrole compounds, suggesting areas for future research into their pharmaceutical applications (Hublikar et al., 2019).
Environmental Toxicology
Additionally, research involving the reductive dechlorination of environmental pollutants by microbial action highlights the relevance of pyrrole derivatives in environmental toxicology. Studies on compounds like methoxychlor, which share functional groups with the target molecule, demonstrate the metabolic pathways through which these compounds can be degraded or transformed, thus contributing to our understanding of environmental detoxification processes (Yim et al., 2008).
特性
IUPAC Name |
1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-7-11(10(3)13)9(2)12(8)5-6-14-4/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVXRXLNLUSMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate](/img/structure/B2583950.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2583953.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one](/img/structure/B2583955.png)
![2-{16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}ethyl 2-methoxybenzoate](/img/structure/B2583957.png)
![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2583958.png)
![1-{1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2583959.png)
![2-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2583961.png)
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2583962.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2583964.png)


